

# Pomalidomide-PEG2-OMs: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Pomalidomide-PEG2-OMs |           |
| Cat. No.:            | B15543062             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pomalidomide-PEG2-OMs**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in the formation of the EGFR-targeting PROTAC DDC-01-163, and the experimental methodologies used to characterize its biological activity.

## **Chemical Information: Pomalidomide-PEG2-OMs**

**Pomalidomide-PEG2-OMs** is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a two-unit polyethylene glycol (PEG2) linker that is terminated with a reactive mesylate (OMs) group. This functional group allows for covalent linkage to a target protein ligand to form a complete PROTAC molecule.



| Property          | Value                                                                                                                     | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 2140807-37-8                                                                                                              |           |
| Molecular Formula | C20H25N3O9S                                                                                                               | _         |
| Molecular Weight  | 483.49 g/mol                                                                                                              | _         |
| Description       | A conjugate of the E3 ligase ligand Pomalidomide and a PEG2 linker, serving as a component of the EGFR PROTAC DDC-01-163. | _         |
| SMILES            | O=C1NC(C(CC1)N2C(C3=C(C<br>2=O)C(NCCOCCOCCOS(=O)<br>(C)=O)=CC=C3)=O)=O                                                    |           |

## **Application in the EGFR PROTAC DDC-01-163**

**Pomalidomide-PEG2-OMs** is a critical component of the mutant-selective allosteric EGFR degrader, DDC-01-163. This PROTAC was developed to target drug-resistant mutations of the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC). DDC-01-163 functions by inducing the formation of a ternary complex between mutant EGFR and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.

### **Mechanism of Action of DDC-01-163**

The mechanism of action for DDC-01-163, which utilizes the **Pomalidomide-PEG2-OMs** linker, follows the established paradigm for PROTACs.





Click to download full resolution via product page

Caption: Mechanism of DDC-01-163-mediated degradation of mutant EGFR.



## Efficacy of DDC-01-163

DDC-01-163 has demonstrated potent and selective activity against various clinically relevant EGFR mutants.

| Parameter                            | Cell Line / Target                                                                                                 | Value          | Reference |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------------|----------------|-----------|
| Biochemical IC50                     | EGFR L858R/T790M                                                                                                   | 45 nM          |           |
| Cellular IC50                        | L858R/T790M EGFR<br>mutant Ba/F3 cells                                                                             | 96 nM          |           |
| Selectivity                          | Inhibits proliferation of<br>L858R/T790M EGFR<br>mutant Ba/F3 cells<br>while sparing wildtype<br>EGFR-Ba/F3 cells. | Dose-dependent |           |
| Efficacy against resistant mutations | Effective against osimertinib-resistant L/T/C797S and L/T/L718Q EGFR mutations.                                    | -              | -         |

## **Experimental Protocols**

The following are representative experimental protocols for the evaluation of PROTACs such as DDC-01-163, based on the methodologies described in the cited literature.

## **Cell Culture and Reagents**

- Cell Lines: Human NSCLC cell line H1975 (harboring L858R/T790M EGFR mutations) and Ba/F3 cells engineered to express wildtype or mutant forms of EGFR.
- Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.



• Compounds: DDC-01-163 is dissolved in DMSO to prepare a stock solution and then diluted to the final concentrations in the cell culture medium.

## **Western Blotting for Protein Degradation**

This protocol is used to quantify the extent of target protein degradation.

• To cite this document: BenchChem. [Pomalidomide-PEG2-OMs: A Technical Guide for Researchers in Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543062#pomalidomide-peg2-oms-cas-number-and-chemical-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com